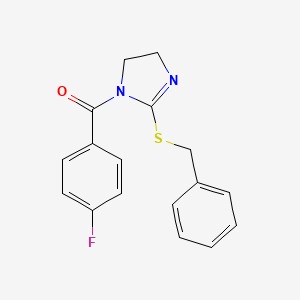

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Description

This compound is a methanone derivative featuring a 4,5-dihydroimidazole core substituted with a benzylthio group at position 2 and a 4-fluorophenyl ketone moiety. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors involved in cancer and infectious diseases .

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c18-15-8-6-14(7-9-15)16(21)20-11-10-19-17(20)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPOGDRJHDLQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone typically involves multiple steps:

Formation of the Dihydroimidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzylthio Group: This step often involves the nucleophilic substitution of a benzyl halide with a thiol group, facilitated by a base such as sodium hydride or potassium carbonate.

Attachment of the Fluorophenyl Methanone Moiety: This can be done via a Friedel-Crafts acylation reaction, where the dihydroimidazole intermediate reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Key Differences :

- Substituent Flexibility: Unlike compounds like (4-fluorophenyl)(2-(4-methoxyphenyl)-1-methyl-1H-imidazol-4-yl)methanone (), the target compound retains a dihydroimidazole ring, which may restrict conformational flexibility compared to fully aromatic imidazoles .

- Sulfur vs. Oxygen : The benzylthio group distinguishes it from sulfonamide-containing analogs (e.g., compounds in ), which exhibit higher polarity and lower lipophilicity .

Structural and Functional Group Analysis

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs () due to reduced susceptibility to oxidative degradation .

- Dihydroimidazole vs. Aromatic Imidazole : The saturated dihydroimidazole core in the target compound may reduce π-stacking interactions but improve solubility compared to fully aromatic derivatives .

Physicochemical Properties

- Lipophilicity : The benzylthio group increases logP compared to methoxy-substituted analogs (e.g., logP ~3.5 vs. ~2.8 for methoxy derivatives) .

- Melting Point : Expected to range between 132–230°C, similar to compounds in .

- Solubility: Moderate solubility in DMSO (>10 mM), as observed for structurally related imidazole-methanones .

Structure-Activity Relationship (SAR)

- Sulfur Substituents : The benzylthio group likely improves cellular uptake but may reduce metabolic stability compared to sulfonamides .

- Fluorophenyl Position : Para-fluorine substitution optimizes steric and electronic interactions with hydrophobic pockets in target proteins, as seen in p53-MDM2 inhibitors () .

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features:

- An imidazole ring , which is known for its role in biological systems as a pharmacophore.

- A benzylthio group , which may enhance the compound's interaction with biological targets.

- A fluorinated phenyl group , which can influence the compound's reactivity and binding affinity.

The molecular formula is with a molecular weight of 314.38 g/mol. The presence of both nitrogen and sulfur in the structure suggests diverse reactivity patterns that could be exploited for biological applications .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The imidazole ring can participate in:

- Metal ion binding , which is crucial for the activity of many enzymes.

- Hydrogen bonding and electrostatic interactions with proteins, potentially modulating their activity.

The benzylthio group may interact with thiol groups in proteins, affecting their function and leading to various biological effects such as enzyme inhibition or disruption of cellular processes .

Biological Activities

Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various microbial strains .

- Anticancer Properties : The structural characteristics of imidazole derivatives suggest potential anticancer activity. Various studies have reported that modifications in the imidazole structure can lead to enhanced cytotoxicity against cancer cell lines .

- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting that this compound may also influence neurotransmission pathways .

Antimicrobial Studies

In a study evaluating antimicrobial properties, several imidazole derivatives were tested against standard bacterial strains. The results indicated significant inhibition zones for compounds similar to this compound, highlighting its potential as an antimicrobial agent.

Anticancer Activity

A series of 1H-benzimidazole derivatives were tested for their anticancer properties. One derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin against multiple cancer cell lines. This suggests that similar structural motifs in our compound could yield comparable results .

Comparative Analysis of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.